Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS 15100-35-3) is a bicyclic benzocyclobutene derivative featuring a hydroxymethyl group at the 7-position. Key applications include its role as an intermediate in the synthesis of Ivabradine, a cardiac medication . Its structure combines a strained bicyclo[4.2.0]octatriene core with a polar hydroxyl group, enabling diverse reactivity in catalytic transformations and enzymatic resolutions .
Eigenschaften
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJYFYHZSSACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Functional Group Variations
Table 1: Structural Analogs of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
Key Observations :
- Polarity: The hydroxymethyl group in Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol increases polarity (XLogP3 ~0.7) compared to its ketone analog (XLogP3 ~1.2) .
- Reactivity : Sulfonate esters (e.g., methanesulfonate) facilitate nucleophilic substitutions, while oximes enable cycloaddition reactions .
- Pharmacological Relevance : Dimethoxy derivatives exhibit improved bioavailability and are critical in synthesizing Ivabradine .
Enzymatic Resolution
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol is synthesized via lipase-catalyzed kinetic resolution. Lipase PS (Amano) achieves enantiomeric excess (ee) >99% in hydrolysis/acetylation reactions, critical for producing enantiopure intermediates .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Pharmaceutical Intermediates
- Ivabradine Synthesis: (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol is resolved enzymatically to produce (7S)-enantiomers for Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker .
- Genotoxic Assays: Derivatives like 3,4-dimethoxy-N-[[(methylamino)carbonyl]oxy]bicyclo[4.2.0]octatriene-7-carboximidamide are used in in vitro carcinogenicity screening .
Material Science
Benzocyclobutene derivatives serve as rigid scaffolds in polymer chemistry and liquid crystals due to their thermal stability and planar aromatic systems .
Biologische Aktivität
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS No. 15100-35-3) is a bicyclic organic compound notable for its unique structural properties and potential biological activities. This compound consists of a bicyclo[4.2.0] framework with a hydroxymethyl group at the 7-position, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Boiling Point | Not specified |
| Solubility | Very soluble (3.39 mg/ml) |
| Log P (Partition Coefficient) | Not available |
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol has been explored for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exhibit promising antibacterial properties against a range of bacterial strains. For instance, certain synthesized derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Potential : Preliminary studies have indicated that some derivatives possess anticancer properties, with efficacy demonstrated in various cancer cell lines. The structural features of the bicyclic compound may enhance its interactions with cellular targets involved in cancer proliferation .
- Receptor Interaction Studies : The compound has been investigated for its potential as a ligand in receptor studies, particularly due to the presence of the hydroxymethyl group that facilitates hydrogen bonding and enhances binding affinity to specific receptors .
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol exerts its biological effects is believed to involve:
- Binding Affinity : The unique bicyclic structure provides rigidity that may enhance selective interactions with biological targets.
- Hydrogen Bonding : The hydroxymethyl group plays a crucial role in forming hydrogen bonds with receptors or enzymes, influencing the compound's bioactivity .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, highlighting the compound's potential as a lead for new antibiotics.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol derivatives on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 μM after 48 hours of treatment, suggesting substantial cytotoxic effects and warranting further exploration into its mechanisms and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
